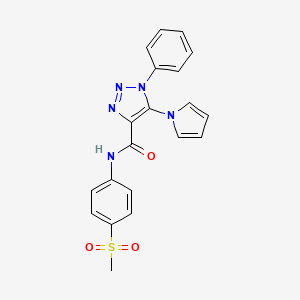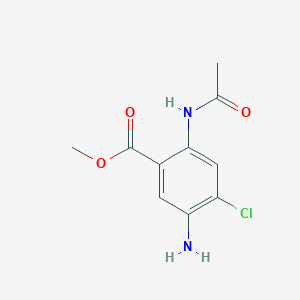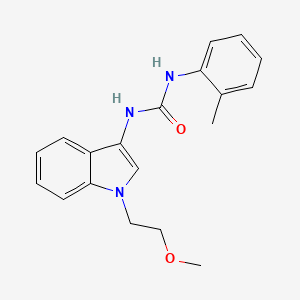![molecular formula C15H21N3O3S2 B2846342 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide CAS No. 2034355-30-9](/img/structure/B2846342.png)
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide is a novel compound that has gained significant attention in the scientific community due to its potential in various applications. 2.1]octan-3-yl)-2-(methylthio)nicotinamide.
Wissenschaftliche Forschungsanwendungen
1. Use in Atom-Transfer Radical Cyclizations
Research by Flynn, Zabrowski, and Nosal (1992) explored the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, leading to substituted 3-azabicyclo-[3.3.0]octanes. This process involves an initial iodine atom-transfer annulation followed by an ionic cyclization, demonstrating the potential of similar compounds in complex chemical syntheses (Flynn, Zabrowski, & Nosal, 1992).
2. Corrosion Inhibition
Chakravarthy, Mohana, and Kumar (2014) synthesized new classes of nicotinamide derivatives, including N-(4-(methylthio)benzylidene)nicotinamide, demonstrating their effectiveness as corrosion inhibitors on mild steel in hydrochloric acid. This indicates potential applications in industrial settings where corrosion resistance is crucial (Chakravarthy, Mohana, & Kumar, 2014).
3. Antiprotozoal Activity
Ismail et al. (2003) synthesized compounds like 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, showing significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum. Such compounds, including those structurally similar to N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide, demonstrate potential for developing new antiprotozoal drugs (Ismail et al., 2003).
4. Erythroid Differentiation of Cells
Terada, Fujiki, Marks, and Sugimura (1979) discovered that nicotinamide and its analogues, like N'-Methylnicotinamide, induce erythroid differentiation of murine erythroleukemia cells. This suggests a potential role in therapeutic applications involving cell differentiation and cancer treatment (Terada, Fujiki, Marks, & Sugimura, 1979).
5. Crystal Structure Analysis
Yang, Zhu, Niu, Chen, and Lu (2008) studied the crystal structure of compounds such as (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane, providing insights into the structural properties of related molecules. This has implications for understanding the molecular interactions and stability of similar compounds (Yang, Zhu, Niu, Chen, & Lu, 2008).
6. Molecular Conformation Studies
Gomes, Low, Wardell, Pinheiro, de Mendonça, and de Souza (2013) analyzed the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives. Understanding the structural behavior of these compounds can guide the design of new drugs and materials (Gomes et al., 2013).
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-22-15-13(4-3-7-16-15)14(19)17-10-8-11-5-6-12(9-10)18(11)23(2,20)21/h3-4,7,10-12H,5-6,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIVUYCFNOTBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846263.png)

![2-(ethylthio)-5-methyl-7-phenyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2846269.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2846270.png)

![8-(5-chloro-2-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2846272.png)
![5-Benzyl-2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2846273.png)

![2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2846276.png)
![4-[5-(2-methoxyethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]benzoic Acid](/img/structure/B2846277.png)
![4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide](/img/structure/B2846278.png)
![1-benzyl-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2846280.png)
